
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a difluoropyrrolidinyl group, and a methylaniline moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylaniline followed by the introduction of the difluoropyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in polar solvents or the presence of phase-transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline stands out due to its unique combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the methylaniline moiety, in particular, can influence its electronic properties and interactions with biological targets, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C11H13BrF2N2 |
|---|---|
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
3-bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C11H13BrF2N2/c1-7-8(12)2-3-9(10(7)15)16-5-4-11(13,14)6-16/h2-3H,4-6,15H2,1H3 |
Clave InChI |
DEBQCCWOWSXVCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)N2CCC(C2)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


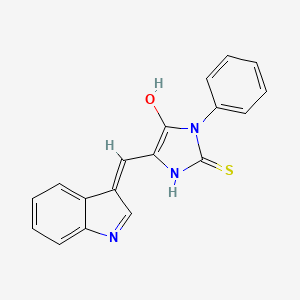



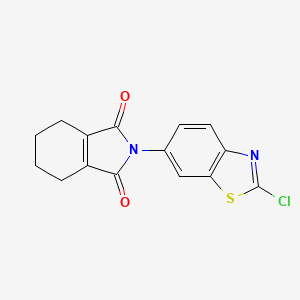
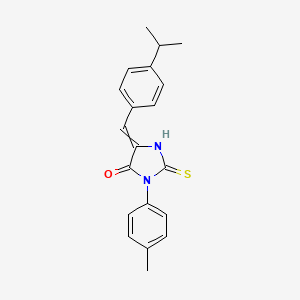
![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)

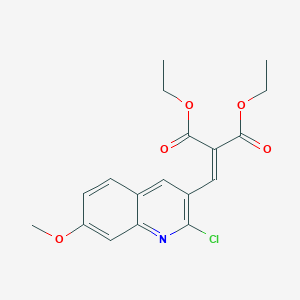

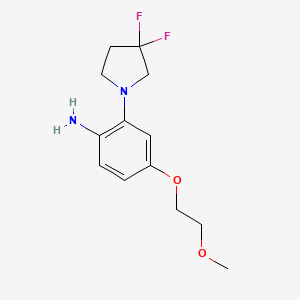
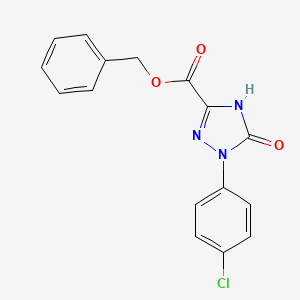
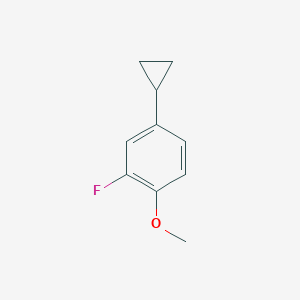
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
